Product packaging for Dimethyl (cyanomethyl)phosphonate(Cat. No.:CAS No. 21658-92-4)

Dimethyl (cyanomethyl)phosphonate

Cat. No.: B1367175
CAS No.: 21658-92-4
M. Wt: 149.09 g/mol
InChI Key: MOABFBADMALFGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Cyanomethylphosphonates as Versatile Reagents in Organic Synthesis

Cyanomethylphosphonates, including the dimethyl ester, are highly significant in organic synthesis due to their role as versatile reagents for the creation of α,β-unsaturated nitriles. bldpharm.comchemicalbook.com These structural motifs are important building blocks in the synthesis of a wide range of organic molecules, including pharmaceuticals and natural products. nih.gov

The primary application of Dimethyl (cyanomethyl)phosphonate is in the Horner-Wadsworth-Emmons (HWE) reaction. jk-sci.comtcichemicals.com This reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone to produce an alkene. The cyanomethyl group (-CH₂CN) effectively stabilizes the adjacent carbanion formed upon deprotonation of the phosphonate, facilitating the reaction with carbonyl compounds.

A key advantage of the HWE reaction using reagents like this compound is the facile removal of the phosphate (B84403) byproduct, which is typically water-soluble, simplifying the purification of the desired alkene product. jk-sci.com The reaction is known for its high degree of stereoselectivity, which can often be controlled by modifying the reaction conditions or the structure of the phosphonate reagent. tcichemicals.com For instance, the use of dimethyl phosphonate in an HWE reaction has been observed to influence the stereochemical outcome. organic-chemistry.org

The general utility of the Horner-Wadsworth-Emmons reaction is summarized in the table below:

FeatureDescription
Reaction Type Carbonyl Olefination
Reactants Stabilized phosphonate (e.g., this compound), Aldehyde or Ketone, Base
Product Alkene (typically α,β-unsaturated nitrile)
Byproduct Dialkyl phosphate (e.g., Dimethyl phosphate)
Key Advantage Water-soluble byproduct allows for easy purification. Generally high stereoselectivity.

Historical Context and Evolution of this compound Research in Organophosphorus Chemistry

The development of this compound as a reagent is intrinsically linked to the broader evolution of organophosphorus chemistry and the discovery of key synthetic methodologies. The foundation for its application was laid by the discovery of the Michaelis-Arbuzov reaction, first reported by August Michaelis in 1898 and later extensively studied by Aleksandr Arbuzov. nih.govjk-sci.comwikipedia.org This reaction provides a general and widely used method for the synthesis of phosphonates from trialkyl phosphites and alkyl halides, and represents a cornerstone in the formation of phosphorus-carbon bonds. wikipedia.orgresearchgate.net

The specific utility of phosphonates in olefination reactions was brought to the forefront by the work of Leopold Horner in 1958, who introduced a modification of the Wittig reaction using phosphonate-stabilized carbanions. jk-sci.comtcichemicals.com This was further refined by William S. Wadsworth and William D. Emmons, leading to the eponymous Horner-Wadsworth-Emmons (HWE) reaction. jk-sci.comtcichemicals.com This development was a significant milestone, as it provided a reliable method for the stereocontrolled synthesis of alkenes, often with a preference for the (E)-isomer. jk-sci.com

Within this context, research into various phosphonate reagents, including cyanomethylphosphonates with different alkyl esters (such as dimethyl and diethyl), began to explore how the structure of the phosphonate influences the reactivity and stereoselectivity of the olefination. organic-chemistry.org For example, it has been noted that in some total syntheses, the choice of the phosphonate ester group (e.g., dimethyl vs. diisopropyl) can dramatically alter the ratio of (Z) to (E) alkene products. organic-chemistry.org The use of smaller alkyl groups like methyl in the phosphonate is a feature of the standard HWE reaction.

Further evolution in this area includes the development of modifications to the HWE reaction, such as the Still-Gennari olefination, which employs phosphonates with electron-withdrawing groups to favor the formation of (Z)-alkenes, highlighting the ongoing innovation in the field of phosphorus-based olefination reagents.

The table below outlines the progression of key related discoveries:

YearDiscovery/DevelopmentSignificance
1898Michaelis-Arbuzov Reaction Foundational method for synthesizing phosphonates. nih.govjk-sci.comwikipedia.org
1958Horner's Modification of the Wittig Reaction Introduced the use of phosphonate-stabilized carbanions in olefination. jk-sci.comtcichemicals.com
Post-1958Horner-Wadsworth-Emmons (HWE) Reaction Established a highly reliable and stereoselective method for alkene synthesis. jk-sci.comtcichemicals.com
OngoingStructural & Condition Optimization Research into how phosphonate structure (e.g., alkyl group) and reaction conditions affect stereoselectivity. organic-chemistry.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8NO3P B1367175 Dimethyl (cyanomethyl)phosphonate CAS No. 21658-92-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-dimethoxyphosphorylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8NO3P/c1-7-9(6,8-2)4-3-5/h4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOABFBADMALFGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CC#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90505796
Record name Dimethyl (cyanomethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90505796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21658-92-4
Record name Dimethyl (cyanomethyl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90505796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMETHYL (CYANOMETHYL)PHOSPHONATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for Dimethyl Cyanomethyl Phosphonate and Its Derivatives

Established Synthetic Pathways to Cyanomethylphosphonate Core Structure

The foundational synthesis of the cyanomethylphosphonate structure can be achieved through several well-documented chemical reactions. These pathways offer different advantages regarding starting materials, reaction conditions, and scalability.

Carbanionic Route via Lithiated Acetonitrile (B52724) and Chlorophosphates

A primary method for synthesizing dialkyl cyanomethylphosphonates involves a carbanionic route. This process begins with the deprotonation of acetonitrile (CH₃CN) using a strong lithium-based agent to form a lithiated acetonitrile carbanion. This potent nucleophile then attacks a dialkyl chlorophosphate, such as dimethyl chlorophosphate, displacing the chloride and forming the carbon-phosphorus bond central to the target molecule. rsc.orgscispace.com

The choice of the lithiating agent is critical and significantly influences the reaction's outcome. Depending on the base used, the reaction can be selectively directed towards the formation of the desired cyanomethylphosphonate or can lead to the production of cyanomethylenediphosphonate as a significant byproduct. rsc.orgscispace.com The reaction is typically conducted at low temperatures, such as -78°C, to control reactivity. scispace.com For instance, monitoring the reaction of diethyl chlorophosphate with lithiated acetonitrile generated by different bases via ³¹P-NMR has shown varying product ratios. scispace.com

Metallating AgentBase EquivalentsProduct Ratio (2a:4a)¹
LDA / n-BuLi1 eq. / 1 eq.65 : 35
LDA2 eq.65 : 35
LiTMP2 eq.70 : 30
¹Ratio of diethyl cyanomethylphosphonate anion (2a) to tetraethyl cyanomethylenediphosphonate anion (4a). Data sourced from research on the carbanionic reaction. scispace.com

Thermal Route from Trialkyl Phosphites and Haloacetonitriles

The thermal synthesis of cyanomethylphosphonates is achieved through the Michaelis-Arbuzov reaction, a cornerstone of organophosphorus chemistry. wikipedia.orgnih.gov This reaction involves the nucleophilic attack of a trialkyl phosphite (B83602), such as trimethyl phosphite, on a haloacetonitrile, typically chloroacetonitrile (B46850) or bromoacetonitrile. wikipedia.orgorganic-chemistry.org

The mechanism proceeds in two main steps. First, the nucleophilic phosphorus atom of the phosphite attacks the electrophilic carbon of the haloacetonitrile in an Sɴ2 reaction, displacing the halide and forming a quasi-phosphonium salt intermediate. nih.govyoutube.com In the second step, the displaced halide anion attacks one of the alkyl groups on the phosphonium (B103445) intermediate in another Sɴ2 reaction, leading to the formation of the final pentavalent phosphonate (B1237965) and an alkyl halide byproduct. wikipedia.orgjk-sci.com This reaction generally requires elevated temperatures, often between 120°C and 160°C, to drive the dealkylation of the phosphonium salt. wikipedia.org The reactivity of the haloacetonitrile follows the typical trend for Sɴ2 reactions, with iodoacetonitrile (B1630358) being more reactive than bromoacetonitrile, which is more reactive than chloroacetonitrile. jk-sci.com

Nucleophilic Substitution Reactions between Dialkyl Phosphites and Bromoacetonitrile

An alternative pathway involves the nucleophilic substitution reaction between a dialkyl phosphite, like diethyl phosphite, and bromoacetonitrile. google.com This method requires the presence of a strong base to deprotonate the dialkyl phosphite, creating a potent nucleophile. The resulting phosphite anion then attacks the bromoacetonitrile, displacing the bromide ion to form the cyanomethylphosphonate product. google.com A patent for the synthesis of a derivative outlines a two-step process where this reaction forms the initial core structure, which is then further alkylated. google.com

Multi-Step Synthesis via Chloroacetonitrile Intermediates

A comprehensive, multi-step synthesis route starting from basic commodity chemicals has been detailed in patent literature for the production of diethyl (cyanomethyl)phosphonate. google.com This process can be adapted for the dimethyl analogue. The sequence begins with the synthesis of the key intermediate, chloroacetonitrile.

Esterification: Chloroacetic acid is reacted with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst like concentrated sulfuric acid under reflux conditions to produce the corresponding ester, ethyl chloroacetate (B1199739). google.com

Amidation: The resulting ethyl chloroacetate is then treated with ammonia (B1221849) water at a controlled, low temperature (not exceeding 15°C) to yield chloroacetamide. google.com

Dehydration: Chloroacetamide is dehydrated using a strong dehydrating agent such as phosphorus pentoxide. The mixture is heated to evaporate the chloroacetonitrile as it forms, which is subsequently purified by reduced pressure distillation. google.com

Arbuzov Reaction: The purified chloroacetonitrile is transferred to a reaction vessel with a catalyst, such as tetrabutylammonium (B224687) iodide. Triethyl phosphite is added dropwise while controlling the temperature to initiate the Michaelis-Arbuzov reaction, yielding the crude diethyl (cyanomethyl)phosphonate. The final product is then purified by rectification. google.com

Advanced and Stereoselective Synthesis of Cyanomethylphosphonate Analogues

Beyond the synthesis of the basic cyanomethylphosphonate structure, advanced methodologies focus on creating more complex, chiral analogues. These methods are crucial for applications where specific stereochemistry is required.

Organocatalytic Approaches for Enantiomerically Enriched Cyanophosphonates

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of organophosphorus compounds, providing access to enantiomerically enriched molecules. unl.pt While direct enantioselective synthesis of the parent dimethyl (cyanomethyl)phosphonate is less common, the principles are applied to produce structurally related chiral phosphonates. These reactions often involve creating new stereocenters adjacent to the phosphonate group. nih.gov

The primary strategies involve the reaction of prochiral substrates in the presence of a small, chiral organic molecule (the organocatalyst). Catalysts such as L-proline and its derivatives, as well as Cinchona alkaloids, are frequently employed. nih.govmdpi.com For example, L-proline has been successfully used to catalyze the cross-aldol reaction between α-keto phosphonates and ketones, yielding tertiary α-hydroxy phosphonates with high enantiomeric purity (up to 99% ee). nih.gov Similarly, chiral quinine- or hydroquinine-derived quaternary ammonium (B1175870) salts, which are Cinchona alkaloids, have been used to catalyze the α-amidoalkylation of dimethyl phosphite, producing α-aminophosphonates in high yields (up to 98%) and high enantiomeric excess (up to 92% ee). mdpi.com

The synthesis of enantiomerically enriched tertiary α-hydroxycyanophosphonates has also been achieved through the reaction of α-ketophosphonates with a cyanide source, demonstrating the applicability of these methods to cyano-functionalized phosphonates. mdpi.com These organocatalytic methods represent a significant advancement, enabling the construction of complex, optically active phosphonate derivatives under mild conditions. unl.pt

Catalyst TypeReaction TypeAchieved Enantiomeric Excess (ee)
L-ProlineCross-aldol of α-keto phosphonatesUp to 99%
Quinine/Hydroquinine Derivativesα-Amidoalkylation of dimethyl phosphiteUp to 92%
Sharpless Catalyst (Ti-based)Phospha-aldol reaction53-82%
Data from studies on organocatalytic synthesis of phosphonate analogues. nih.govmdpi.commdpi.com

Transition-Metal Catalyzed Routes to Functionalized Cyanomethylphosphonates

Transition-metal catalysis offers powerful and versatile methods for the formation of carbon-phosphorus and carbon-carbon bonds, enabling the synthesis of a wide array of functionalized cyanomethylphosphonates. These catalysts can activate otherwise unreactive C-H or C-X (where X is a halide) bonds, facilitating coupling reactions under mild conditions with high functional group tolerance.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and have been applied to the formation of nitrile-containing compounds. nih.gov While direct palladium-catalyzed cyanomethylation is an area of ongoing development, related cyanation reactions provide a blueprint for such transformations. For instance, palladium catalysts are effective for the cyanation of aryl chlorides and bromides, a process that could be adapted for the synthesis of aryl-substituted cyanomethylphosphonates. nih.govresearchgate.net A common challenge in these reactions is catalyst deactivation by the cyanide source; however, methods using less toxic and more stable cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]) have been developed. researchgate.netorgsyn.org One-pot cascade syntheses, combining cyanation with other bond-forming reactions, have also been achieved. orgsyn.org Furthermore, palladium-catalyzed methods have been successfully developed for the synthesis of alkynylphosphonates from 1,1-dibromo-1-alkenes and H-phosphonates, demonstrating the utility of this approach for creating diverse phosphonate derivatives. nih.gov

Copper-based catalysts are also prominent in the synthesis of functionalized nitriles. Copper-catalyzed cyanomethylation of allylic alcohols has been shown to proceed efficiently, leading to functionalized ketones with an α-quaternary center. nih.gov This type of transformation highlights the potential for copper catalysts to mediate the introduction of the cyanomethyl group into complex molecules. nih.govresearchgate.net

Iron, an earth-abundant and non-toxic metal, is an attractive alternative catalyst. Iron-catalyzed α-C-H cyanation of tertiary amines has been developed, offering a mild protocol that tolerates a broad range of functional groups. organic-chemistry.org The catalyst system, often involving FeCl₃, avoids the generation of free radicals, which enhances its compatibility with complex substrates. organic-chemistry.org This methodology provides a pathway for the direct functionalization of molecules containing both amine and phosphonate moieties.

The development of heterogeneous catalysts, such as metal-organic frameworks (MOFs) containing phosphonate groups, represents a significant advance. researchgate.netscispace.com These materials can incorporate various transition metals (e.g., Palladium, Cobalt, Zirconium) and act as efficient, reusable catalysts for reactions like Suzuki-Miyaura cross-coupling, offering easy separation and recycling. researchgate.net

Catalyst SystemReactantsProduct TypeReference
Pd(OAc)₂ / dppf1,1-dibromo-1-alkene, H-phosphonateAlkynylphosphonate nih.gov
Copper triflateAllylic alcohol, Alkyl nitrileFunctionalized ketone with α-quaternary center nih.gov
FeCl₃ / 2-picolinic acidTertiary amine, KCNα-cyano tertiary amine organic-chemistry.org
Pd/CM-phosAryl mesylate, K₄[Fe(CN)₆]Aryl nitrile orgsyn.org
Mesoporous Zr(IV) phosphonate / Pd(OAc)₂Aryl bromide, Aryl boronic acidBiaryl (via Suzuki-Miyaura) researchgate.net

Green Chemistry Principles in Cyanomethylphosphonate Synthesis

The integration of green chemistry principles into the synthesis of cyanomethylphosphonates aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. This is achieved through the development of novel reaction protocols and advanced catalytic systems.

Development of More Efficient and Environmentally Benign Synthetic Protocols

A key focus of green synthetic chemistry is the reduction or elimination of volatile organic solvents (VOCs). researchgate.net Research has demonstrated that various phosphonate syntheses can be performed under solvent-free conditions, which simplifies procedures, saves energy, and prevents solvent waste. researchgate.netscispace.comrsc.org For example, the triethylamine-catalyzed reaction of aldehydes and ketones with diethyl cyanophosphonate to form cyanohydrin O-phosphates proceeds in excellent yield at room temperature without any solvent. researchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reactions and improving yields, often under solvent-free conditions. youtube.comscirp.org This technique has been successfully applied to the alkylation of diethyl cyanomethylphosphonate, where microwave irradiation replaced the need for a phase-transfer catalyst, affording monoalkylated products efficiently. scispace.com The use of microwaves can dramatically shorten reaction times from hours to minutes and can enable reactions that are difficult under conventional heating. nih.govrsc.org

The use of alternative, environmentally benign reaction media is another important green strategy. Water, being non-toxic and non-flammable, is an ideal solvent for many reactions. researchgate.net Polyethylene glycol (PEG) has also gained traction as a recyclable, non-volatile, and effective reaction medium that can sometimes act as a phase-transfer catalyst itself. frontiersin.org An efficient protocol for synthesizing benzyl (B1604629) phosphonates has been developed using a KI/K₂CO₃ catalytic system in PEG-400 at room temperature. frontiersin.org

Green MethodologyReaction TypeKey AdvantagesReference(s)
Solvent-Free SynthesisAddition of diethyl cyanophosphonate to aldehydesAvoids VOCs, simplified work-up, energy saving researchgate.net
Microwave IrradiationAlkylation of diethyl cyanomethylphosphonateReduced reaction times, catalyst-free conditions scispace.com
Benign Solvents (PEG)Synthesis of benzyl phosphonatesRecyclable solvent, avoids toxic organic solvents frontiersin.org
UltrasoundSynthesis of α-aminophosphonatesRapid reactions (10-25 min), high yields nih.gov

Catalytic Systems for Reduced Reagent Usage and Byproduct Formation

Catalysis is a fundamental pillar of green chemistry, enabling reactions with higher atom economy and reduced waste. The development of recyclable catalysts is crucial for sustainable chemical manufacturing. chemrxiv.org

Phase-Transfer Catalysis (PTC) is an established green methodology that facilitates reactions between reagents in immiscible phases (e.g., liquid-liquid or solid-liquid). researchgate.netcrdeepjournal.org This technique often uses simple quaternary ammonium salts to transport an anion (like a phosphonate anion) into an organic phase to react with a substrate. crdeepjournal.orgyoutube.com PTC can increase yields, reduce cycle times, and allow for the use of inexpensive and less hazardous bases like aqueous sodium hydroxide, thereby eliminating the need for expensive and reactive reagents like metal hydrides. crdeepjournal.orgphasetransfer.com

Recyclable Catalysts offer significant environmental and economic benefits. Magnetic nanoparticles have been used as supports for catalysts, allowing for their easy separation from the reaction mixture using an external magnet. nih.gov A novel magnetic ionic nanocatalyst (Fe₃O₄@SiO₂@CPTMS-DTPA) was shown to be highly effective for the one-pot, three-component synthesis of α-aminophosphonate derivatives, with the catalyst being reusable for at least five cycles without significant loss of activity. nih.gov Similarly, polymer-supported catalysts provide a means for easy recovery and reuse, as demonstrated in the synthesis of H-phosphinic acids. nih.gov The development of recyclable chiral organocatalysts, such as those based on BINOL-derived phosphoric acids, is also a major area of research for producing enantiomerically pure compounds sustainably. chemrxiv.org

Mechanistic Investigations of Dimethyl Cyanomethyl Phosphonate Reactivity

Elucidation of Horner-Wadsworth-Emmons (HWE) Olefination Mechanisms

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis, and dimethyl (cyanomethyl)phosphonate is a frequently employed reagent in this transformation. wikipedia.orgresearchgate.net The reaction involves the interaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to yield an alkene, typically with a high degree of stereoselectivity. wikipedia.orgorganic-chemistry.org

The formation of the alkene in the HWE reaction proceeds through a series of equilibria involving the phosphonate (B1237965) carbanion, the initial adduct with the carbonyl compound (an oxaphosphetane intermediate), and the final products. researchgate.net The rate-limiting step is generally the nucleophilic addition of the phosphonate carbanion to the carbonyl group. wikipedia.org

The reaction of this compound with aldehydes can be influenced by reaction conditions. For instance, the reaction of a related phosphonate, 1b, with benzaldehyde (B42025) in the presence of NaH at -20 °C was observed to be rapid, reaching 72% yield within 5 minutes and completing within an hour. nih.gov This suggests a fast kinetic profile for the reaction.

The thermodynamic stability of the resulting alkene often dictates the final product distribution. nih.gov In many cases, the (E)-alkene is the thermodynamically more stable product and is therefore favored. wikipedia.orgalfa-chemistry.com However, the stereochemical outcome can be influenced by various factors, including the structure of the reactants and the reaction conditions. numberanalytics.com

The HWE reaction is renowned for its ability to control the stereochemistry of the resulting double bond, leading to either the (E) or (Z) isomer with high selectivity. researchgate.net Generally, the use of unstabilized or weakly stabilized phosphonates leads to the preferential formation of (E)-alkenes. wikipedia.orgalfa-chemistry.com The presence of the electron-withdrawing cyano group in this compound stabilizes the carbanion, which can influence the stereochemical course of the reaction. organicchemistrydata.orgenamine.net

Several factors are known to affect the E/Z selectivity:

Phosphonate Structure: The nature of the ester groups on the phosphonate can significantly impact selectivity. For instance, using phosphonates with bulky ester groups can favor the formation of (Z)-alkenes. numberanalytics.com The use of electron-withdrawing groups, such as trifluoroethyl, in the phosphonate ester can also promote the formation of (Z)-alkenes, as seen in the Still-Gennari modification. wikipedia.orgyoutube.com

Base and Counterion: The choice of base and the nature of the metal counterion play a crucial role. For example, using potassium bases with 18-crown-6 (B118740) ether can enhance the formation of (Z)-alkenes by creating a "naked" anion. organicchemistrydata.org

Reaction Temperature: Lower reaction temperatures often lead to higher stereoselectivity. numberanalytics.com

The table below summarizes the effect of different phosphonate reagents on the E/Z selectivity in reactions with various aldehydes.

Phosphonate ReagentAldehydeConditionsMajor IsomerSelectivity (Z:E or E:Z)
(o-tBuC6H4O)2P(O)CH2CN (2e)VariousNot specifiedZ86% to >99% Z
Ethyl (di-o-tolylphosphono)acetate (1k)VariousTriton B or NaH in THFZ93-99%
Ethyl [bis(o-ethylphenyl)phosphono]acetate (1l)VariousTriton B or NaH in THFZ93-99%
Ethyl [bis(o-isopropylphenyl)phosphono]acetate (1m)VariousTriton B or NaH in THFZ93-99%
Methyl dimethylphosphonoacetate (1c)Benzaldehyde(CF3)2CHONa, THFE>99% E
Ethyl diethylphosphonoacetate (B8399255) (1d)Benzaldehyde(CF3)2CHONa, THFE>99% E
Alkyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetatesVarious aldehydesNot specifiedZUp to 98:2 Z:E

Data sourced from multiple studies. nih.govresearchgate.net

The first step in the HWE reaction is the deprotonation of the phosphonate by a base to generate a nucleophilic carbanion. wikipedia.org The acidity of the α-proton in this compound is enhanced by the electron-withdrawing nature of both the phosphonate and the cyano groups, facilitating carbanion formation.

The stability of the intermediate phosphonate anion is a key factor in the reaction. The negative charge is delocalized onto the phosphorus-oxygen bond and the cyano group, which contributes to its stability. This increased stability makes the phosphonate carbanion less basic but more nucleophilic than the corresponding Wittig ylides. wikipedia.org A variety of bases can be used, ranging from strong bases like sodium hydride (NaH) and n-butyllithium (n-BuLi) to milder bases like DBU in the presence of LiCl, depending on the substrate's sensitivity. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com The choice of base can influence the aggregation state of the phosphonate anion and, consequently, the stereochemical outcome of the reaction. researchgate.net

Nucleophilic Addition and Substitution Reactions of Cyanomethylphosphonates

Beyond the HWE reaction, the cyanomethylphosphonate framework allows for a range of other transformations driven by the nucleophilic character of the carbanion or the reactivity of the nitrile group.

The nucleophilic carbanion derived from this compound can react with electrophiles other than carbonyls. For instance, epoxides, with their strained three-membered ring, are susceptible to ring-opening by nucleophiles. The reaction of the cyanomethylphosphonate anion with an epoxide would lead to a γ-hydroxyphosphonate, which could potentially undergo further reactions. The epoxide group is known for its utility in nucleophilic ring-opening reactions, and the phosphonate moiety contributes to the stability of the resulting molecules. mdpi.com

Nitrones are 1,3-dipoles that can undergo cycloaddition reactions. mdpi.com The reaction of a phosphonate-stabilized carbanion with a nitrone could potentially lead to the formation of five-membered heterocyclic rings, such as isoxazolidines. mdpi.com These reactions are valuable for the synthesis of complex nitrogen- and phosphorus-containing heterocycles. For example, the 1,3-dipolar cycloaddition of nitrones with alkenes is a well-established method for forming isoxazolidine (B1194047) rings, which can be further transformed into other useful structures like 1,3-aminoalcohols. mdpi.com

The cyanomethylphosphonate scaffold is a versatile platform for the synthesis of various derivatives. The nucleophilic carbanion can be reacted with a wide range of electrophiles to introduce new functional groups. For example, alkylation of the carbanion with alkyl halides is a common strategy to produce α-substituted cyanomethylphosphonates. researchgate.net

Furthermore, the cyano group itself can participate in reactions. For instance, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up avenues for further derivatization. The reaction with electrophiles allows for the synthesis of a diverse library of organophosphorus compounds with potential applications in various fields. researchgate.net

Metal-Catalyzed Coupling Reactions Involving Cyanomethylphosphonate Anions

The anion derived from this compound is a versatile nucleophile in various metal-catalyzed cross-coupling reactions. These reactions facilitate the formation of new carbon-carbon bonds, leading to the synthesis of structurally complex and synthetically useful molecules. The reactivity of the cyanomethylphosphonate anion has been harnessed in both copper- and palladium-catalyzed systems to generate α-arylated alkanenitriles and β-ketophosphonates, respectively.

Copper-Catalyzed Preparation of α-Arylated Alkanenitriles

The copper-catalyzed α-arylation of phosphonates represents an efficient method for creating α-aryl substituted phosphonate derivatives. nih.gov Research has demonstrated the utility of copper(I) iodide (CuI) in catalyzing the cross-coupling reaction between β-ketophosphonates and aryl iodides. nih.gov This methodology is significant as α-aryl substituted methylphosphonate (B1257008) derivatives are known to be used as anti-inflammatory agents. nih.gov

In a typical reaction, a β-ketophosphonate like diethyl (2-oxopropyl)phosphonate is treated with an aryl iodide in the presence of a copper catalyst, a ligand, and a base in a suitable solvent. nih.gov Studies have shown that a combination of CuI (20 mol %), L-proline (40 mol %), and cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (B87167) (DMSO) effectively promotes the reaction at 50 °C. nih.gov While other copper salts such as copper(I) bromide and various copper(II) salts can catalyze the coupling, they generally exhibit lower reactivity. nih.gov The choice of solvent is also crucial, with dimethylformamide (DMF) showing good reactivity, whereas solvents like dioxane and toluene (B28343) are ineffective. nih.gov

The proposed mechanism for a related deacylative arylation suggests the in-situ formation of a Cu(I) species which reacts with the phosphonate in the presence of a base to form a copper(I) intermediate. Oxidative addition of the aryl iodide to this intermediate generates a copper(III) species, which then undergoes reductive elimination to yield the α-arylated product and regenerate the Cu(I) catalyst, thus completing the catalytic cycle. nih.gov

The scope of the reaction has been explored with various aryl iodides, demonstrating its applicability to a range of substrates.

Table 1: Copper-Catalyzed α-Arylation of Diethyl (2-oxopropyl)phosphonate with Various Aryl Iodides

Data sourced from a study on the α-arylation of β-ketophosphonates, a reaction analogous to the arylation of cyanomethylphosphonate anions. nih.gov

Palladium(II)-Catalyzed Synthesis of β-Ketophosphonates

β-Ketophosphonates are highly versatile organophosphorus compounds that serve as crucial intermediates in organic synthesis, notably in the Horner-Wadsworth-Emmons reaction for creating stereoselective alkenes. diva-portal.orgdiva-portal.org A significant advancement in their synthesis involves the palladium(II)-catalyzed addition of aryl boronic acids to aliphatic nitriles like this compound. diva-portal.orgdiva-portal.org This method is particularly valuable as traditional palladium-catalyzed reactions often require more electrophilically active aromatic nitriles. diva-portal.org

The synthesis has been successfully optimized using microwave-assisted conditions, which allows for the preparation of β-ketophosphonates in good yields within a short timeframe. diva-portal.org The optimization process involves a careful evaluation of the catalyst system, solvent, temperature, reaction time, and atmosphere. diva-portal.org Research has shown that using aryl boronic acids in a palladium(II)-catalyzed addition to aliphatic nitriles is a viable and efficient strategy. diva-portal.org

Studies investigating the impact of temperature and the electronic properties of the aryl boronic acid have provided insights into the reaction's efficiency. For instance, reactions conducted at 120 °C led to the formation of undesired side products, while at 80 °C, conversions were slow and incomplete. diva-portal.org A temperature of 100 °C for 60 minutes was found to be optimal for achieving full conversion. diva-portal.org It was also observed that aryl boronic acids with lower electron-donating properties, such as 2-methylphenylboronic acid, generally resulted in higher conversions compared to those with stronger electron-donating groups like 4-methoxyphenylboronic acid. diva-portal.org

Table 2: Palladium(II)-Catalyzed Synthesis of β-Ketophosphonates from Diethyl Cyanomethylphosphonate and Aryl Boronic Acids

Data interpretation based on findings from studies on the Pd(II)-catalyzed synthesis of β-ketophosphonates. diva-portal.org

Strategic Applications in Complex Organic Molecule Construction

Synthesis of Alpha, Beta-Unsaturated Nitriles and Related Derivatives

The primary application of dimethyl (cyanomethyl)phosphonate is in the synthesis of α,β-unsaturated nitriles. This transformation is typically achieved through the Horner-Wadsworth-Emmons reaction, which involves the reaction of the phosphonate (B1237965) carbanion with an aldehyde or ketone. The stabilized carbanion, generated by deprotonation of the α-carbon with a suitable base, acts as a potent nucleophile. The resulting phosphate (B84403) byproduct is water-soluble, simplifying purification compared to the traditional Wittig reaction.

The Horner-Wadsworth-Emmons reaction using (cyanomethyl)phosphonates is highly versatile, accommodating a wide range of carbonyl compounds. It reacts efficiently with both aromatic and aliphatic aldehydes and ketones to produce the corresponding α,β-unsaturated nitriles. A significant advantage of this methodology is its high stereoselectivity, predominantly yielding the thermodynamically more stable (E)-alkene isomer. This selectivity is particularly pronounced with aromatic aldehydes.

The reaction conditions can be tailored to suit various substrates. Common bases used for the deprotonation include sodium hydride, lithium hydroxide, and potassium carbonate. The choice of solvent and base can influence reaction rates and yields. This adaptability makes the reagent a reliable tool for introducing the cyano-vinyl functional group into diverse molecular scaffolds.

Table 1: Examples of Horner-Wadsworth-Emmons Olefination with (Cyanomethyl)phosphonates
Carbonyl SubstrateProductTypical StereoselectivityNotes
Aromatic Aldehyde (e.g., Benzaldehyde)CinnamonitrilePredominantly (E)The reaction is generally high-yielding and highly stereoselective for aromatic aldehydes.
Aliphatic Aldehyde (e.g., Heptanal)(E)-2-NonenenitrileHigh (E) selectivityReaction proceeds efficiently with straight-chain and branched aliphatic aldehydes.
Ketone (e.g., Cyclohexanone)CyclohexylideneacetonitrileNot applicable (trisubstituted alkene)Condensation with ketones is also effective, providing access to more substituted nitrile structures.
Functionalized Ketone (e.g., α-Hydroxy ketone)γ-Hydroxy α,β-unsaturated nitrileExclusively (E)The reaction conditions tolerate sensitive functional groups like hydroxyls, highlighting its utility in complex molecule synthesis.

The α,β-unsaturated nitriles synthesized using this compound are versatile intermediates that can be converted into a variety of other functional groups and molecular structures. The electron-withdrawing nature of the nitrile group activates the carbon-carbon double bond for further transformations.

Substituted Nitriles: The double bond can undergo conjugate addition reactions, allowing for the introduction of a wide range of substituents at the β-position.

Amides: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide, providing a pathway to these important functional groups.

Heterocycles: α,β-Unsaturated nitriles are valuable precursors in the synthesis of nitrogen-containing heterocycles. They can participate in cycloaddition reactions or serve as Michael acceptors in ring-forming cascades to construct pyridines, pyrimidines, and other heterocyclic systems.

Contribution to Total Synthesis of Natural Products and Pharmaceutical Intermediates

The reliability and stereoselectivity of the HWE reaction with (cyanomethyl)phosphonates have made them valuable reagents in the multistep total synthesis of complex, biologically active molecules.

Indole alkaloids are a large class of natural products known for their structural complexity and diverse biological activities. In the synthesis of hapalindole-type alkaloids, diethyl (cyanomethyl)phosphonate has been utilized to construct a key C-11 prenylated side chain. The synthesis involved an initial SN2 reaction to form a prenylated phosphonate intermediate. This intermediate was then subjected to Horner-Wadsworth-Emmons conditions to react with a suitable carbonyl group on the indole core, successfully installing the required α,β-unsaturated nitrile moiety. This strategy highlights the reagent's utility in the late-stage functionalization of complex intermediates.

HMG-CoA (3-hydroxy-3-methylglutaryl-coenzyme A) reductase inhibitors, commonly known as statins, are a major class of drugs used to lower cholesterol levels. These drugs work by inhibiting the rate-limiting enzyme in the cholesterol biosynthesis pathway. While phosphonate-containing compounds have been investigated as potential HMG-CoA reductase inhibitors, the role of this compound as a direct, key building block in the synthesis of major marketed statins like atorvastatin or rosuvastatin is not prominently documented. The synthesis of these complex molecules typically follows other well-established routes. However, the functional groups introduced by (cyanomethyl)phosphonate—namely the two-carbon unsaturated nitrile unit—represent a potential synthon that could be elaborated into the side chains characteristic of some statin analogues or other enzyme inhibitors.

Beyond specific examples, the fundamental utility of this compound lies in its ability to serve as a versatile C2 building block. The α,β-unsaturated nitriles it produces are precursors to a wide array of bioactive molecules. For instance, the diethyl analog, diethyl (cyanomethyl)phosphonate, has been identified as having antimicrobial properties, showing activity against various bacteria. This suggests that the cyanomethylphosphonate scaffold itself, and the products derived from it, can be valuable starting points in the discovery of new therapeutic agents. Its application as an intermediate allows for the efficient construction of carbon skeletons that are later modified to achieve desired biological activity.

This compound serves as a versatile building block in organic synthesis, particularly in the construction of complex cyclic and acyclic frameworks containing the valuable phosphonate moiety. Its activated methylene group, flanked by both a cyano and a phosphonate group, facilitates a range of carbon-carbon bond-forming reactions.

Synthesis of Phosphonate-Containing Cycloalkanes and Oxygenates

The unique reactivity of this compound enables its use in cyclization reactions to form strained ring systems such as cyclopropanes and aziridines, which are important motifs in medicinal chemistry.

Cyclopropanes: A direct and effective method for synthesizing dimethylphosphinoyl-substituted cyanocyclopropanes involves the cyclocondensation of dimethylphosphinoyl acetonitrile (B52724) with 1,2-dihaloalkanes. Dimethylphosphinoyl acetonitrile, the conjugate base of this compound, acts as a nucleophile. The reaction proceeds via a sequential double alkylation. The carbanion first displaces one halide, and a subsequent intramolecular cyclization displaces the second, forming the three-membered ring. This approach provides access to functionalized cyclopropanes bearing both a cyano and a dimethylphosphine oxide group, which are valuable intermediates for further synthetic transformations.

Table 1: Synthesis of Dimethylphosphinoyl Cyanocyclopropane Interactive Data Table

Starting Material 1Starting Material 2ProductYield
Dimethylphosphinoyl acetonitrile1,2-Dibromoethane1-Cyano-1-(dimethylphosphinoyl)cyclopropane65%
Dimethylphosphinoyl acetonitrile1,2-Dibromopropane1-Cyano-2-methyl-1-(dimethylphosphinoyl)cyclopropane-

Aziridines: The synthesis of cyano-substituted aziridines containing a phosphonate group can be achieved through various synthetic strategies. One prominent method involves the nucleophilic addition of a cyanide source, such as trimethylsilyl cyanide (TMSCN), to the C=N double bond of 2H-azirine derivatives that already bear a phosphonate substituent. nih.gov This reaction is often diastereoselective and provides a reliable route to novel, highly functionalized aziridines. nih.gov These resulting N-H cyanoaziridines are stable compounds that can be further functionalized, for example, through N-acylation or N-tosylation, to activate the aziridine ring for subsequent rearrangement or ring-opening reactions. nih.govnih.gov

Table 2: Synthesis of Phosphorus-Substituted Cyanoaziridines Interactive Data Table

Reactant 1Reactant 2Product Class
2H-Azirine-2-phosphonateTrimethylsilyl cyanide (TMSCN)2-Cyano-2-phosphonoaziridine
N-Acyl-2H-aziriniumCyanide SourceN-Acyl-2-cyano-2-phosphonoaziridine

The preparation of β-ketophosphonates is a cornerstone transformation in organic chemistry, widely utilized in Horner-Wadsworth-Emmons reactions to synthesize α,β-unsaturated ketones. This compound is an effective precursor for certain β-ketophosphonate analogues. The general and highly efficient method involves the condensation of a phosphonate carbanion with an ester.

The process begins with the deprotonation of the α-carbon of the phosphonate using a strong base, such as lithium diisopropylamide (LDA) or sodium hydride. The presence of the cyano group in this compound increases the acidity of the methylene protons, facilitating carbanion formation. This nucleophilic carbanion then undergoes acylation by reacting with a variety of esters or other acylating agents. The reaction proceeds efficiently, often at temperatures around 0 °C, to yield the target β-ketophosphonates in high purity and good yields. This method is operationally simple and amenable to large-scale preparations.

Table 3: General Synthesis of β-Ketophosphonates from Phosphonates and Esters Interactive Data Table

PhosphonateEster (R-COOR')BaseProduct
Dimethyl methylphosphonate (B1257008)Methyl benzoateLDADimethyl (2-oxo-2-phenylethyl)phosphonate
Dimethyl methylphosphonateEthyl acetateLDADimethyl (2-oxopropyl)phosphonate
This compoundVarious EstersStrong BaseDimethyl (1-cyano-2-oxoalkyl)phosphonate

Stereoselective Synthesis and Chiral Cyanomethylphosphonate Derivatives

Asymmetric Induction in Michael Addition Reactions

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a powerful tool for carbon-carbon bond formation. buchler-gmbh.comorganic-chemistry.orgnumberanalytics.com When applied to the synthesis of chiral cyanomethylphosphonates, the key challenge lies in controlling the stereochemistry of the newly formed chiral centers. Researchers have successfully employed both organocatalysis and transition-metal catalysis to achieve high levels of asymmetric induction in these reactions.

Cinchona alkaloids and their derivatives have proven to be highly effective organocatalysts for a variety of asymmetric transformations, including the Michael addition of cyanomethylphosphonates. buchler-gmbh.comdovepress.comrsc.org These naturally derived catalysts are attractive due to their availability, low cost, and the ability to tune their steric and electronic properties. rsc.org Bifunctional Cinchona alkaloid-derived catalysts, often incorporating a thiourea (B124793) or squaramide moiety, can activate both the nucleophile (cyanomethylphosphonate) and the electrophile (Michael acceptor) through hydrogen bonding interactions, leading to highly organized, stereoselective transition states. buchler-gmbh.comdovepress.com

An enantioselective Michael addition of diethyl cyanomethylphosphonate to chalcones, catalyzed by bifunctional Cinchona alkaloid-based organocatalysts, has been developed. researchgate.net This method yields enantiomerically enriched γ-oxo-α-cyanophosphonates, which are valuable precursors for α-substituted β-aminophosphonates. researchgate.net The reaction proceeds with good to high enantiomeric excesses (ee). researchgate.net

Table 1: Enantioselective Michael Addition of Diethyl Cyanomethylphosphonate to Chalcones Catalyzed by Cinchona Alkaloid Derivatives researchgate.net

CatalystChalcone Substituent (Ar)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
Cinchona-derived thioureaPhenylModerateGood to High
Cinchona-derived thiourea4-ChlorophenylModerateGood to High
Cinchona-derived thiourea4-MethoxyphenylModerateGood to High

This table is a representation of the types of results obtained in the study and does not reflect all the specific data points.

The development of C3-symmetric Cinchona-based organocatalysts has also shown promise in asymmetric Michael additions. mdpi.com These catalysts, featuring a central core with three Cinchona alkaloid units, can create a well-defined chiral environment, leading to enhanced stereoselectivity. mdpi.com

The construction of all-carbon quaternary stereocenters is a significant challenge in organic synthesis. Rhodium-catalyzed asymmetric Michael additions have emerged as a powerful strategy to address this challenge. While direct rhodium-catalyzed Michael additions of cyanomethylphosphonates are a specific area of ongoing research, related rhodium-catalyzed reactions demonstrate the potential of this approach. For instance, rhodium(II)/chiral phosphoric acid co-catalyzed reactions have been successfully used to construct chiral spirooxindole-fused heterocycles with adjacent quaternary carbon stereocenters. researchgate.net

Furthermore, rhodium catalysis has been explored in asymmetric atom transfer radical addition (ATRA) reactions, which can introduce a trihalomethyl group and generate optically active secondary bromides. nih.gov While not a direct Michael addition of a cyanomethylphosphonate, this methodology highlights the capability of rhodium complexes to control stereochemistry in addition reactions involving radical intermediates. nih.gov The principles of ligand design and catalyst control from these systems can inform the development of rhodium catalysts for the asymmetric Michael addition of cyanomethylphosphonates to create quaternary centers.

Preparation of Chiral Precursors for α-Aminoalkylphosphonic Acids

α-Aminoalkylphosphonic acids are structural analogs of α-amino acids and exhibit a wide range of biological activities, making them important targets in medicinal chemistry. researchgate.netmdpi.com Chiral cyanomethylphosphonates serve as versatile precursors for the synthesis of these valuable compounds.

The enantioselective Michael addition of diethyl cyanomethylphosphonate to chalcones, as previously discussed, directly yields chiral precursors for α-substituted β-aminophosphonates. researchgate.net The resulting γ-oxo-α-cyanophosphonates can be further elaborated to introduce the amino group and convert the cyano group into a carboxylic acid or other functionalities.

Another approach involves the asymmetric phospha-Mannich reaction, which is a convenient method for the synthesis of chiral α-aminoalkylphosphonates. mdpi.com This reaction typically involves the condensation of an aldehyde, an amine, and a phosphite (B83602) in the presence of a chiral catalyst. While not directly starting from dimethyl (cyanomethyl)phosphonate, the strategic functionalization of chiral cyanomethylphosphonate adducts can lead to intermediates suitable for transformations that yield α-aminoalkylphosphonic acid derivatives.

Diastereoselective Approaches in Functionalized Cyanomethylphosphonate Systems

When a cyanomethylphosphonate already possesses a chiral center, subsequent reactions can be controlled to favor the formation of one diastereomer over another. This diastereoselective approach is crucial for the synthesis of complex molecules with multiple stereocenters.

For instance, the reaction of a chiral, functionalized cyanomethylphosphonate with an electrophile can proceed with high diastereoselectivity, guided by the steric and electronic properties of the existing chiral moiety. This principle is fundamental in the synthesis of many natural products and complex pharmaceuticals. nih.gov

A study on the synthesis of bicyclic α-aminophosphonates demonstrated that the treatment of chiral cyclic imines with dialkyl phosphites can lead to tetrasubstituted α-aminophosphonates with high diastereoselectivity. mdpi.com While this example does not directly use a cyanomethylphosphonate, the underlying principles of achieving diastereocontrol in phosphonate (B1237965) synthesis are relevant. The stereochemical outcome is dictated by the facial selectivity of the nucleophilic attack of the phosphite on the chiral imine.

Computational Chemistry and Theoretical Studies of Cyanomethylphosphonates

Density Functional Theory (DFT) Applications for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For phosphonates, DFT calculations are instrumental in understanding the distribution of electrons, the nature of chemical bonds, and the energies of molecular orbitals, all of which govern the molecule's reactivity.

While specific DFT studies on Dimethyl (cyanomethyl)phosphonate are not extensively documented in publicly available literature, extensive research on closely related analogues like Dimethyl methylphosphonate (B1257008) (DMMP) provides a strong foundation for understanding its electronic structure. nih.gov In a study combining gas-phase photoelectron spectroscopy and DFT calculations, the electronic structure of DMMP was thoroughly investigated. nih.gov The analysis of its molecular orbitals (MOs) reveals the distribution of electron density and identifies the regions most susceptible to electrophilic or nucleophilic attack.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontiers of chemical reactivity. The energies and shapes of these orbitals for a series of phosphonate (B1237965) derivatives have been calculated to derive quantum descriptors. nih.gov These descriptors, including HOMO and LUMO energies, are crucial for interpreting the chemical reactivity of these compounds. nih.gov

The introduction of a cyano (-CN) group, as in this compound, is expected to significantly influence the electronic structure. The electron-withdrawing nature of the nitrile functionality would lower the energy of both the HOMO and LUMO compared to DMMP, making the molecule more electrophilic. The nitrogen atom of the cyano group would also introduce a localized region of high electron density, potentially acting as a site for coordination or hydrogen bonding.

A theoretical study on the synthesis of α-cyanophosphonates from β-nitrostyrenes using the M062X method, a subset of DFT, further underscores the utility of these computational tools. researchgate.net This research involved the optimization of the structures of starting materials, products, intermediates, and transition states to elucidate the reaction mechanism. researchgate.net

Table 1: Calculated Electronic Properties of a Representative Phosphonate (Dimethyl Methylphosphonate - DMMP) from DFT Analysis nih.gov

PropertyDescriptionSignificance in Reactivity
HOMO Energy Energy of the Highest Occupied Molecular Orbital, representing the ability to donate electrons.Higher HOMO energy indicates greater nucleophilicity.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital, representing the ability to accept electrons.Lower LUMO energy indicates greater electrophilicity.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller gap suggests higher reactivity and lower kinetic stability.
Molecular Electrostatic Potential (MEP) A map of the electrostatic potential on the electron density surface of the molecule.Reveals regions of positive (electron-poor) and negative (electron-rich) potential, indicating sites for nucleophilic and electrophilic attack, respectively.
Natural Bond Orbital (NBO) Analysis A method to study charge distribution, hybridization, and intramolecular interactions.Provides insights into the nature of bonding and delocalization of electron density.

Mechanistic Insights from Computational Modeling of Reaction Pathways (e.g., HWE)

An ab initio study on the reaction of the lithium enolate of trimethyl phosphonoacetate with acetaldehyde (B116499) revealed a multi-step pathway. nih.gov The key steps include the initial addition of the phosphonate enolate to the aldehyde, followed by the formation of an oxaphosphetane intermediate, a pseudorotation step, P-C bond cleavage, and finally, O-C bond cleavage to yield the alkene product. nih.gov The formation of the oxaphosphetane was identified as the rate-determining step. nih.gov

Computational studies have also shed light on the stereoselectivity of the HWE reaction. The calculations for the trimethyl phosphonoacetate reaction showed that the transition state leading to the trans-olefin is more stable than the one leading to the cis-olefin, which aligns with experimental observations. nih.gov Further research on mixed phosphonoacetates demonstrated a correlation between the electron-withdrawing ability of the phosphonate substituents and the Z-selectivity of the reaction with aromatic aldehydes. researchgate.net

A DFT study on the synthesis of α-cyanophosphonates from the reaction of triphenyl phosphite (B83602) with β-nitrostyrene proposed and evaluated three plausible reaction mechanisms. researchgate.net By comparing the energetics of the different pathways, a likely mechanism was identified. researchgate.net This highlights the power of computational chemistry in distinguishing between competing reaction pathways that may be difficult to probe experimentally. researchgate.net

Table 2: Computationally Elucidated Steps in the Horner-Wadsworth-Emmons (HWE) Reaction of a Phosphonate nih.gov

StepDescriptionKey Computational Finding
1. Enolate Formation Deprotonation of the α-carbon of the phosphonate to form a nucleophilic enolate.The acidity of the α-proton is enhanced by the electron-withdrawing phosphonate and cyano groups.
2. Nucleophilic Addition The phosphonate enolate attacks the carbonyl carbon of an aldehyde or ketone.This is typically a low-energy barrier step.
3. Oxaphosphetane Formation The resulting alkoxide attacks the phosphorus atom to form a four-membered ring intermediate.This step is often the rate-determining step of the overall reaction. nih.gov
4. Pseudorotation A reorganization of the geometry around the phosphorus atom in the oxaphosphetane intermediate.This step can influence the stereochemical outcome of the reaction.
5. C-P and C-O Bond Cleavage The oxaphosphetane collapses, breaking the carbon-phosphorus and carbon-oxygen bonds to form the alkene and a phosphate (B84403) byproduct.The relative stability of the transition states for this step determines the E/Z selectivity of the alkene product. nih.gov

Prediction of Reactivity and Selectivity in Novel Transformations

Computational chemistry is increasingly used not only to explain known reactivity but also to predict the outcomes of new chemical transformations. For cyanomethylphosphonates, this predictive power can be harnessed to design novel reactions and optimize reaction conditions.

One approach to predicting reactivity is through Quantitative Structure-Property Relationship (QSPR) models. A study on a series of 25 phosphonate derivatives utilized DFT-calculated descriptors to build a multiple linear regression model that predicts the toxicity of these compounds. nih.gov The model successfully correlated properties like molecular volume, the charge on the most electronegative atom, and the HOMO energy with the median lethal dose. nih.gov This methodology could be adapted to predict other properties of this compound, such as its reactivity in specific transformations.

The reactivity of the cyanomethyl group itself has been the subject of computational studies. A DFT investigation into the metal-free cyanomethylation of aryl alkynoates with acetonitrile (B52724) provided insights into the formation and reactivity of the cyanomethyl radical. nih.gov The study calculated the reaction free energies and barriers for the electrophilic attack of the cyanomethyl radical on a C-C triple bond, elucidating the kinetic favorability of the process. nih.gov

Furthermore, computational studies can predict the selectivity of reactions. For instance, in the HWE reaction, the electronic nature of the substituents on the phosphonate can be computationally tuned to predict the E/Z selectivity of the resulting alkene. researchgate.net A good correlation was found between the observed selectivities and the calculated ³¹P chemical shifts of the phosphonoacetates, which is a property that can be predicted computationally. researchgate.net This allows for the in silico screening of different phosphonate reagents to achieve a desired stereochemical outcome.

Emerging Research Frontiers and Future Directions

Development of Novel Catalytic Processes Utilizing Cyanomethylphosphonates beyond Olefination

While the Horner-Wadsworth-Emmons (HWE) reaction, a type of olefination, has been the hallmark application of cyanomethylphosphonates, recent research has unveiled their potential in other catalytic transformations. A significant area of exploration is their use in the synthesis of complex heterocyclic compounds.

One notable example involves the reaction of diethyl cyanomethylphosphonate, a close analogue of the dimethyl ester, with enaminones to produce substituted oxopyridinylphosphonates. nih.gov This reaction proceeds via a cascade mechanism involving a Michael addition followed by an intramolecular cyclization, demonstrating a departure from the typical olefination pathway. The phosphonate (B1237965) moiety in this context serves as a crucial functional handle for further synthetic modifications or for imparting specific properties to the final heterocyclic scaffold.

Another area of interest is the functionalization of the cyanomethylphosphonate backbone itself through reactions other than olefination. For instance, the SN2-type prenylation of diethyl (cyanomethyl)phosphonate has been reported as a preliminary step before its use in an HWE reaction. researchgate.net This highlights the potential for modifying the phosphonate reagent to introduce diverse functionalities prior to its engagement in subsequent transformations.

Furthermore, the cyanomethyl group offers a reactive site for various transformations. Research into related organophosphorus compounds suggests that the nitrile group can be a precursor to other functional groups, opening avenues for the synthesis of a wider range of phosphonate-containing molecules. nih.gov

Table 1: Novel Catalytic Applications of Cyanomethylphosphonates

Reaction TypeReactantsCatalyst/ConditionsProductSignificance
Heterocycle SynthesisEnaminone, Diethyl cyanomethylphosphonateBasic mediumOxopyridinylphosphonateSynthesis of complex heterocyclic scaffolds with potential biological activity. nih.gov
FunctionalizationDiethyl (cyanomethyl)phosphonate, Prenyl bromideBasePrenylated cyanomethylphosphonateDiversification of the phosphonate reagent for subsequent reactions. researchgate.net

Integration into Flow Chemistry and Continuous Processing for Scalability and Efficiency

Flow chemistry, or continuous processing, offers significant advantages over traditional batch methods, including enhanced safety, better heat and mass transfer, improved reproducibility, and straightforward scalability. libretexts.orgwikipedia.orgnih.gov The integration of Dimethyl (cyanomethyl)phosphonate into flow chemistry setups is a promising area for improving the efficiency and safety of its reactions.

While specific studies detailing the use of this compound in flow reactors are still emerging, the principles of flow chemistry can be readily applied to its known reactions. For instance, the synthesis of heterocyclic compounds, such as the oxopyridinylphosphonates mentioned earlier, could be adapted to a continuous flow process. nih.gov This would involve pumping the reactants through a heated reaction coil or a packed-bed reactor containing a solid-supported catalyst, allowing for precise control over reaction time, temperature, and mixing. wikipedia.org

The on-demand generation of reactive intermediates is another key advantage of flow chemistry. wikipedia.org In reactions involving this compound where a strong base is used to generate the carbanion, a flow setup can minimize the decomposition of this intermediate by immediately bringing it into contact with the next reactant in the stream. This enhanced control can lead to higher yields and purities of the desired products.

The scalability of flow processes is particularly attractive for the industrial production of molecules derived from this compound. libretexts.org Once a reaction is optimized on a laboratory scale, it can be scaled up by simply running the flow reactor for a longer duration or by using a larger reactor, without the need for extensive re-optimization.

Exploration of New Reactivity Modes and Functional Group Transformations for Advanced Materials

The unique combination of a phosphonate group and a nitrile group in this compound makes it an intriguing building block for the synthesis of advanced materials with tailored properties.

The phosphonate moiety is well-known for its ability to coordinate with metal ions, making it a candidate for the construction of Metal-Organic Frameworks (MOFs) and other coordination polymers. By incorporating this compound as a ligand, it may be possible to create novel porous materials with potential applications in gas storage, catalysis, and separation.

Furthermore, phosphonate-containing polymers are often associated with flame retardant properties. mdpi.com While research has focused on compounds like dimethyl methylphosphonate (B1257008), it is conceivable that polymers functionalized with this compound could also exhibit enhanced fire resistance. wikipedia.orgmdpi.com The nitrile group could also be leveraged for post-polymerization modifications, allowing for the fine-tuning of the material's properties.

The reactivity of the nitrile group itself can be exploited to create new materials. For example, the trimerization of nitriles to form triazine rings is a known transformation that could be applied to this compound or its derivatives to create highly cross-linked, thermally stable polymers.

Additionally, cycloaddition reactions involving the nitrile group or the double bond formed in olefination reactions could lead to the synthesis of novel polymeric structures and materials with interesting electronic and optical properties. libretexts.orglibretexts.org

Table 2: Potential Applications of this compound in Advanced Materials

Material TypeRelevant Functional Group(s)Potential Properties/Applications
Metal-Organic Frameworks (MOFs)PhosphonateGas storage, catalysis, separation
Flame Retardant PolymersPhosphonateEnhanced fire resistance in various materials
Functional PolymersNitrile, PhosphonateTunable properties through post-polymerization modification
Thermally Stable PolymersNitrile (via trimerization)High-performance materials for demanding applications

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing dimethyl (cyanomethyl)phosphonate, and how can reaction parameters be optimized for higher yields?

  • This compound can be synthesized via alkylation of dimethyl phosphite with cyanomethyl halides (e.g., chloroacetonitrile) under basic conditions. Reaction optimization includes controlling temperature (0–25°C), using aprotic solvents (e.g., THF), and employing catalysts like potassium carbonate to enhance nucleophilic substitution efficiency. Yield improvements may involve slow addition of reactants and inert atmosphere maintenance to prevent hydrolysis .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

  • Key safety measures include:

  • PPE : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to minimize inhalation of vapors or aerosols.
  • Storage : Store in airtight containers away from oxidizers and moisture .
    • Emergency protocols:
  • Skin contact : Wash immediately with soap and water.
  • Eye exposure : Rinse with water for 15 minutes and seek medical attention.
  • Spills : Collect using non-sparking tools and dispose of as hazardous waste .

Advanced Research Questions

Q. How can spectroscopic techniques (e.g., IR, XAS) elucidate the coordination behavior of this compound in metal-organic frameworks (MOFs)?

  • Infrared (IR) spectroscopy : Identify P=O and C≡N stretching frequencies to monitor binding modes to Zr nodes in MOFs (e.g., UiO-66). Shifts in these bands indicate direct coordination to metal centers .
  • X-ray absorption spectroscopy (XAS) : Analyze Zr K-edge spectra to confirm phosphonate-metal bonding and quantify bond distances. Pre-edge features can reveal electronic interactions between the phosphonate and MOF clusters .

Q. What mechanistic insights can computational studies (e.g., DFT) provide on the reactivity of this compound in nucleophilic addition reactions?

  • Density Functional Theory (DFT) simulations can model transition states and activation barriers for reactions like Michael additions or phosphorylations. For example:

  • Nucleophilic attack : Calculate charge distribution on the cyanomethyl group to predict regioselectivity.
  • Solvent effects : Simulate solvent interactions to optimize polarity for stabilization of intermediates .

Q. How does this compound compare to other phosphonates in Wittig-like olefination reactions, and how can stereoselectivity be improved?

  • Advantages : The electron-withdrawing cyano group enhances ylide stability, favoring reaction with aldehydes.
  • Stereoselectivity : Use bulky bases (e.g., LDA) in non-polar solvents (e.g., toluene) to favor E-alkenes. Monitor reaction progress via 31^{31}P NMR to track ylide formation .

Q. What in situ monitoring techniques mitigate risks during large-scale reactions involving this compound?

  • Real-time IR : Track reaction progress by observing P=O peak intensity changes.
  • Calorimetry : Detect exothermic events to prevent thermal runaway.
  • Gas chromatography (GC) : Quantify volatile byproducts (e.g., CO, CN⁻ derivatives) to ensure safety .

Methodological Considerations

Q. How can reaction conditions be tailored to minimize side reactions (e.g., hydrolysis) during phosphonate functionalization?

  • Anhydrous conditions : Use molecular sieves or dry solvents (e.g., THF over Na/benzophenone).
  • Low temperatures : Perform reactions at 0–5°C to slow hydrolysis.
  • Protecting groups : Introduce trimethylsilyl (TMS) groups to shield reactive sites .

Q. What analytical strategies are effective for quantifying trace impurities in this compound?

  • LC-MS : Detect hydrolyzed products (e.g., cyanomethyl phosphate) with high sensitivity.
  • 1^{1}H/31^{31}P NMR : Identify residual solvents or unreacted starting materials.
  • Elemental analysis : Verify purity by measuring C, H, N, and P content .

Data Contradictions and Resolution

  • Synthesis yields : reports dimethyl phosphonate yields of 74–97% via methanol routes, but cyanomethyl derivatives may require stricter moisture control. Researchers should validate methods under inert atmospheres .
  • MOF interactions : shows DMMP binds to Zr-MOFs via P=O coordination, but cyanomethyl variants may exhibit altered binding due to the cyano group. Comparative studies are recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl (cyanomethyl)phosphonate
Reactant of Route 2
Reactant of Route 2
Dimethyl (cyanomethyl)phosphonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.